molecular formula C13H13NO2S B2652425 Ethyl 2-benzyl-1,3-thiazole-4-carboxylate CAS No. 83553-49-5

Ethyl 2-benzyl-1,3-thiazole-4-carboxylate

Cat. No. B2652425
CAS RN: 83553-49-5
M. Wt: 247.31
InChI Key: SJRIITISXFXAMS-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Ethyl 2-benzyl-1,3-thiazole-4-carboxylate is a derivative of thiazole.


Synthesis Analysis

The synthesis of thiazole derivatives involves the use of 2-aminothiazoles as a starting material . The compounds are synthesized and characterized by FTIR and NMR . The synthesis process involves the use of ethyl 2-aminothiazole-4-carboxylate and aldehydes or ketones .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are complex and can lead to a wide range of products . The reactions are influenced by the substituents on the thiazole ring . The compounds show good minimum inhibitory concentration (MIC) values, indicating their potential as antimicrobial agents .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, such as Ethyl 2-benzyl-1,3-thiazole-4-carboxylate, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been reported to possess analgesic (pain-relieving) and anti-inflammatory properties . For instance, a series of novel 4-Benzyl-1,3-thiazole derivatives was synthesized and screened for anti-inflammatory activity .

Antimicrobial and Antifungal Activity

Thiazole derivatives have been found to have antimicrobial and antifungal activities . These compounds can inhibit the growth of or destroy microorganisms, making them potentially useful in treating infections.

Antiviral Activity

Thiazole compounds have also been found to exhibit antiviral activity . This means they can inhibit the development of viruses, which could make them valuable in the treatment of various viral diseases.

Neuroprotective Activity

Thiazole derivatives have been reported to have neuroprotective effects . Neuroprotective drugs are those that can protect neurons from injury or degeneration, and are therefore of potential interest in the treatment of neurodegenerative diseases.

Antitumor and Cytotoxic Activity

Thiazole compounds have been found to have antitumor and cytotoxic activities . For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer .

Safety and Hazards

Ethyl 2-amino-1,3-thiazole-4-carboxylate hydrobromide, a related compound, has been classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation, and may cause respiratory irritation . Similar safety measures may apply to Ethyl 2-benzyl-1,3-thiazole-4-carboxylate.

Future Directions

The future directions for research on thiazole derivatives like Ethyl 2-benzyl-1,3-thiazole-4-carboxylate could involve further exploration of their biological activities and potential applications in medicine. More studies are needed to fully understand their mechanisms of action and to optimize their synthesis processes .

properties

IUPAC Name

ethyl 2-benzyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-16-13(15)11-9-17-12(14-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRIITISXFXAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-benzyl-1,3-thiazole-4-carboxylate

Synthesis routes and methods I

Procedure details

40 g of allyl bromopyruvate were progressively added to a mixture of 30.2 gof phenylthioacetamide, 120 ml of ethanol and 20 ml of pyridine and the mixture was refluxed for 16 hours. The mixture was evaporated to dryness under reduced pressure and the residue was added to a water-ether mixture.The mixture was stirred and the decanted aqueous phase was extracte with ether. The combined organic phases were evaporated to dryness and the residue was chromatographed over silica gel. Elution with a 7-3 hexane-ethyl acetate mixture yielded 22.5 g of ethyl 2-benzyl-thiazole-4-carboxylate melting at 78°-79° C.
Name
allyl bromopyruvate
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
30.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

40 g of ethyl bromopyruvate were progressively added to a mixture of 30.2 g of phenylthioacetamide, 120 ml of ethanol and 20 ml of pyridine and the mixture was refluxed for 16 hours. The mixture was evaporated to dryness under reduced pressure and the residue was added to a water-ether mixture. The mixture was stirred and the decanted aqueous phase was extracted with ether. The combined organic phases were evaporated to dryness and the residue was chromatographed over silica gel. Elution with a 7-3 hexane-ethyl acetate mixture yielded 22.5 g of ethyl 2-benzyl-thiazole-4-carboxylate melting at 78°-79° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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